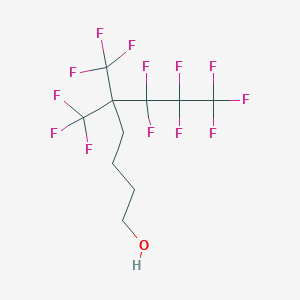
6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol: is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol typically involves the introduction of fluorine atoms into an octanol backbone. This can be achieved through various fluorination reactions, often using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions usually require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often under mild conditions to prevent degradation of the fluorinated backbone.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted fluorinated compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Its stability and reactivity make it a useful tool in biochemical assays and drug development.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, coatings, and surfactants. Its unique properties make it suitable for use in high-performance materials and electronics.
Mécanisme D'action
The mechanism by which 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol exerts its effects is largely dependent on its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to interact more readily with lipid membranes and hydrophobic environments. Additionally, the electron-withdrawing nature of fluorine can affect the compound’s acidity and basicity, influencing its behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
- 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione
Comparison: Compared to similar compounds, 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol is unique due to the presence of the hydroxyl group (-OH) at the terminal position. This hydroxyl group can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the presence of multiple trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it distinct from other fluorinated compounds.
Propriétés
Formule moléculaire |
C10H9F13O |
|---|---|
Poids moléculaire |
392.16 g/mol |
Nom IUPAC |
6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol |
InChI |
InChI=1S/C10H9F13O/c11-6(12,7(13,14)10(21,22)23)5(8(15,16)17,9(18,19)20)3-1-2-4-24/h24H,1-4H2 |
Clé InChI |
FFYYEYSIWIEPEL-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)


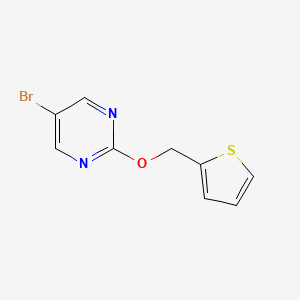

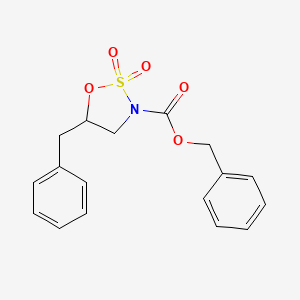
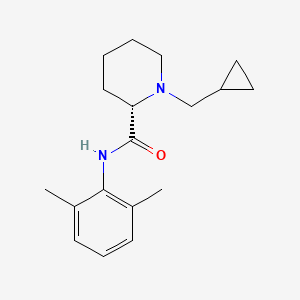
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
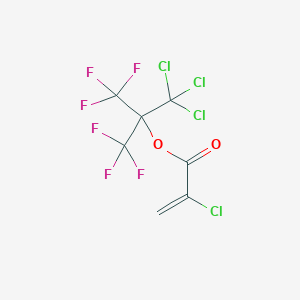
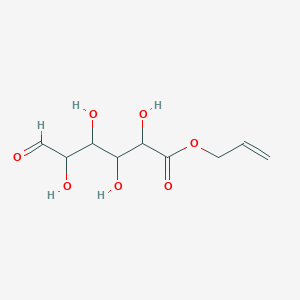
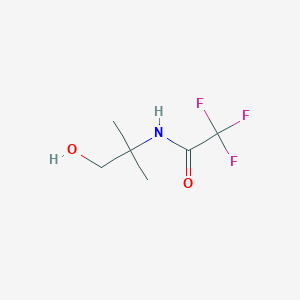

![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)

